molecular formula C15H17ClN4O B12213759 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12213759
M. Wt: 304.77 g/mol
InChI Key: WYKYPLIBPFFEOD-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4-(3-methoxyphenyl)piperazine group at position 3 (Figure 1). Its molecular formula is C₁₅H₁₇ClN₄O, with a molecular weight of 304.78 g/mol . The compound’s structure combines electron-deficient pyrazine with a piperazine moiety linked to a 3-methoxyphenyl group, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-14(16)17-5-6-18-15/h2-6,11H,7-10H2,1H3

InChI Key

WYKYPLIBPFFEOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CN=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(3-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperazine-containing derivatives, focusing on substituent effects, receptor affinity, and pharmacological profiles.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents on Piperazine Key Features Biological Activity Reference
Target Compound Pyrazine 3-Methoxyphenyl Chloro at C2, meta-methoxy on phenyl Potential CNS receptor binding
SC211 (ChEMBL329228) Benzamide 4-Chlorophenyl Propanamide linker, chlorophenyl High D4 receptor affinity
Coumarin Derivative 36 Coumarin 3-Methoxyphenyl Three-carbon linker to coumarin 5-HT1A Ki = 0.4 nM
3-Chloro-6-[4-(2-methoxyphenyl)piperazinyl]pyridazine Pyridazine 2-Methoxyphenyl Chloro at C3, ortho-methoxy on phenyl Unspecified activity
2-Chloro-3-(piperazin-1-yl)pyrazine HCl Pyrazine None Unsubstituted piperazine, hydrochloride salt Intermediate for further derivatization

Pharmacological and Receptor Selectivity Insights

Positional Effects of Methoxy Groups: The target compound’s 3-methoxyphenyl group contrasts with the 2-methoxyphenyl in pyridazine derivatives (e.g., ). Ortho-substitution (2-position) may sterically hinder receptor binding, while meta-substitution (3-position) enhances aromatic stacking interactions, as seen in coumarin-piperazine analogs with subnanomolar 5-HT1A affinity (Ki = 0.4 nM) . Halogen placement also matters: SC211’s 4-chlorophenyl group confers D4 receptor selectivity, whereas the target’s 2-chloro-pyrazine may influence electronic distribution and binding pocket compatibility .

Core Heterocycle Differences :

  • Pyrazine vs. Pyridazine : Pyrazine’s electron-deficient nature (two nitrogen atoms in a six-membered ring) may enhance interactions with aromatic residues in receptor pockets compared to pyridazine analogs (e.g., ).
  • Coumarin vs. Pyrazine : Coumarin derivatives with extended linkers (e.g., three-carbon chains) exhibit higher 5-HT1A affinity, suggesting that the pyrazine core’s rigidity in the target compound may limit linker flexibility but improve metabolic stability .

Piperazine Modifications :

  • Unsubstituted Piperazine (e.g., ) lacks the aryl group required for receptor selectivity, highlighting the importance of the 3-methoxyphenyl group in the target compound for targeted interactions.
  • Haloperidol Derivatives (e.g., SC212 in ) with trifluoromethyl groups show atypical antipsychotic activity, indicating that bulkier substituents may broaden receptor profiles but reduce specificity.

Biological Activity

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Its chemical structure includes a chloro group and a piperazine moiety, which is further substituted with a methoxyphenyl group. This structural configuration contributes to its significant biological activity, particularly in pharmacology and medicinal chemistry.

PropertyValue
Molecular Formula C15H17ClN4O
Molecular Weight 304.77 g/mol
IUPAC Name This compound
SMILES COc1cccc(c1)N1CCN(CC1)c1c(nccn1)[Cl]

The presence of the chloro and methoxy groups enhances the compound's lipophilicity and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound has been shown to modulate receptor activity, influencing signal transduction pathways and cellular responses. It may act as an agonist or antagonist at specific receptors, which is crucial for its potential therapeutic effects in treating neurological disorders and other conditions.

Pharmacological Studies

Research indicates that this compound exhibits notable effects on various biological targets:

  • Neurotransmitter Receptors: It has been studied for its binding affinity towards serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter breakdown, enhancing neurotransmitter availability in synaptic clefts.

Case Studies

Recent studies have highlighted the potential of this compound in treating Alzheimer's disease. For example, modified derivatives of this compound demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes associated with cognitive decline:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compound0.62 ± 0.030.69 ± 0.041

These findings suggest that compounds like this compound could be developed into multitarget-directed ligands for neurodegenerative diseases.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in various diseases, particularly those related to neurotransmission. Its ability to modulate receptor activity makes it a candidate for further development into drugs targeting disorders such as depression, anxiety, and cognitive impairment.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Substitution Reactions: The reaction between 2-chloropyrazine and 1-(3-methoxyphenyl)piperazine under basic conditions (e.g., potassium carbonate in DMF).
  • Purification Techniques: Use of recrystallization or chromatography to achieve high purity levels.

These methods are crucial for producing the compound in sufficient quantities for biological testing.

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